2-Amino-4-methyl-thiazole-5-carboxylic acid (1H-indol-3-ylmethylene)-hydrazide
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Overview
Description
2-Amino-4-methyl-thiazole-5-carboxylic acid (1H-indol-3-ylmethylene)-hydrazide is a complex organic compound that features a thiazole ring, an indole moiety, and a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-methyl-thiazole-5-carboxylic acid (1H-indol-3-ylmethylene)-hydrazide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.
Introduction of the Indole Moiety: The indole moiety can be introduced via a Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Formation of the Hydrazide Functional Group: The hydrazide group can be introduced by reacting the carboxylic acid derivative with hydrazine hydrate under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the indole moiety. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can occur at the hydrazide functional group, converting it to the corresponding amine. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group on the thiazole ring. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products
Oxidation: Oxidized derivatives of the thiazole and indole rings.
Reduction: Amines derived from the reduction of the hydrazide group.
Substitution: Substituted derivatives at the amino group of the thiazole ring.
Scientific Research Applications
2-Amino-4-methyl-thiazole-5-carboxylic acid (1H-indol-3-ylmethylene)-hydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent, antimicrobial agent, and anti-inflammatory agent.
Biological Studies: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound is explored for its potential use in the synthesis of dyes, pigments, and other organic materials.
Mechanism of Action
The mechanism of action of 2-Amino-4-methyl-thiazole-5-carboxylic acid (1H-indol-3-ylmethylene)-hydrazide involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
Cellular Pathways: The compound can interfere with cellular pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methyl-thiazole-5-carboxylic acid hydrazide: Lacks the indole moiety, making it less complex.
1H-Indol-3-ylmethylene-hydrazide: Lacks the thiazole ring, affecting its chemical reactivity and biological activity.
Uniqueness
2-Amino-4-methyl-thiazole-5-carboxylic acid (1H-indol-3-ylmethylene)-hydrazide is unique due to the presence of both the thiazole ring and the indole moiety, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-amino-N-[(E)-1H-indol-3-ylmethylideneamino]-4-methyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS/c1-8-12(21-14(15)18-8)13(20)19-17-7-9-6-16-11-5-3-2-4-10(9)11/h2-7,16H,1H3,(H2,15,18)(H,19,20)/b17-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOQRTSGZFTITF-REZTVBANSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C(=O)NN=CC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)N)C(=O)N/N=C/C2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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